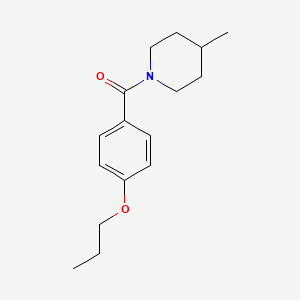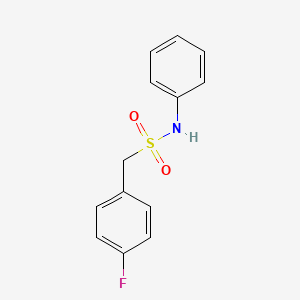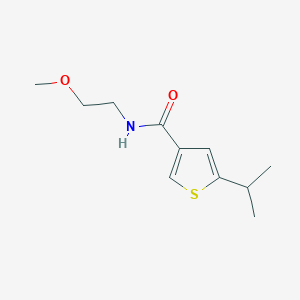
4-methyl-1-(4-propoxybenzoyl)piperidine
描述
4-methyl-1-(4-propoxybenzoyl)piperidine, also known as MPBP, is a chemical compound that belongs to the piperidine family. It is a synthetic derivative of the opioid analgesic drug, fentanyl, which is commonly used for pain management. MPBP has gained significant attention in recent years due to its potential applications in scientific research.
科学研究应用
4-methyl-1-(4-propoxybenzoyl)piperidine has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. 4-methyl-1-(4-propoxybenzoyl)piperidine has been used to study the structure-activity relationships of opioid receptor ligands and to investigate the mechanisms of opioid receptor activation and desensitization.
作用机制
4-methyl-1-(4-propoxybenzoyl)piperidine binds to the μ-opioid receptor with high affinity and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the reduction of pain perception and the induction of euphoria. 4-methyl-1-(4-propoxybenzoyl)piperidine also activates the κ-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and Physiological Effects
4-methyl-1-(4-propoxybenzoyl)piperidine has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociception, sedation, and respiratory depression. 4-methyl-1-(4-propoxybenzoyl)piperidine has been found to be more potent than fentanyl in producing analgesia and respiratory depression, but less potent in producing sedation and physical dependence.
实验室实验的优点和局限性
4-methyl-1-(4-propoxybenzoyl)piperidine has several advantages over other opioid receptor ligands in lab experiments. It is highly selective for the μ-opioid receptor and has a long duration of action, which makes it useful for studying the mechanisms of receptor activation and desensitization. However, 4-methyl-1-(4-propoxybenzoyl)piperidine has some limitations, such as its high potency and potential for producing respiratory depression, which requires careful dosing and monitoring.
未来方向
There are several future directions for research involving 4-methyl-1-(4-propoxybenzoyl)piperidine. One area of interest is the development of novel opioid receptor ligands with improved selectivity and potency. Another area is the investigation of the role of opioid receptors in the regulation of mood and stress responses. Additionally, 4-methyl-1-(4-propoxybenzoyl)piperidine could be used to study the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in the modulation of reward and addiction.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-12-19-15-6-4-14(5-7-15)16(18)17-10-8-13(2)9-11-17/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFXGFRQNJVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(4-propoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4850915.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B4850927.png)
![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-isopropoxypropyl)thiourea](/img/structure/B4850948.png)
![N-(2,5-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4850950.png)
![2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4850957.png)
![N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4850964.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4850970.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850973.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4850980.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)
![4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4851000.png)

